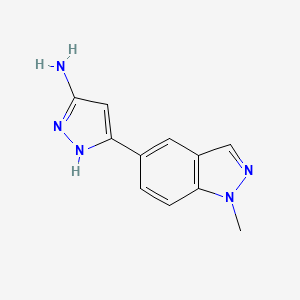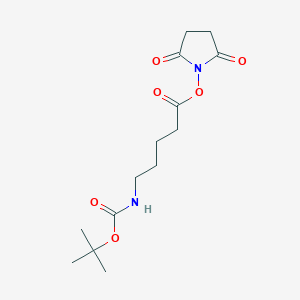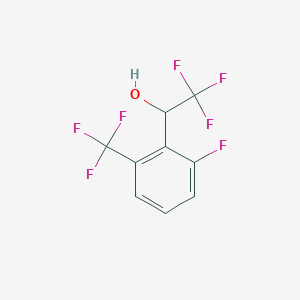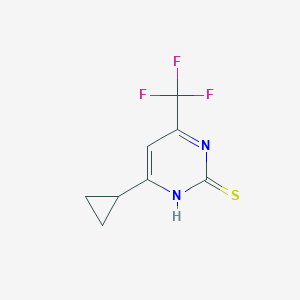
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group, a mercapto group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Mercapto Group Introduction: The mercapto group can be introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are used under conditions that may include the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学研究应用
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for use in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. The cyclopropyl group can contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 2-Cyclopropyl-4-(trifluoromethyl)pyrimidine
- 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)pyrimidine
Uniqueness
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for covalent interactions with biological targets. The combination of the cyclopropyl and trifluoromethyl groups further enhances its chemical stability and lipophilicity, making it a versatile compound for various applications.
属性
分子式 |
C8H7F3N2S |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
6-cyclopropyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)6-3-5(4-1-2-4)12-7(14)13-6/h3-4H,1-2H2,(H,12,13,14) |
InChI 键 |
PRLNCWGMGDYRII-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=NC(=S)N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


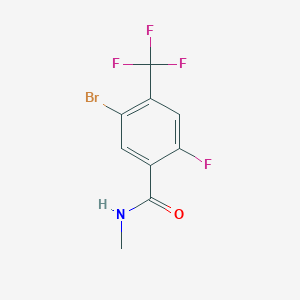
![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)
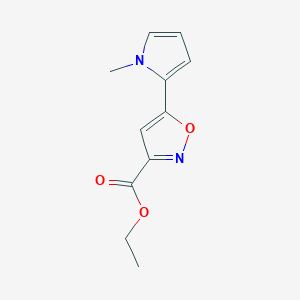


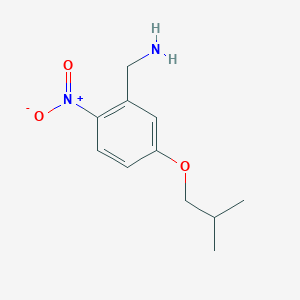
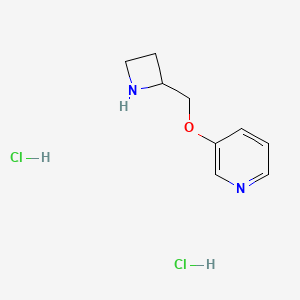

![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)
